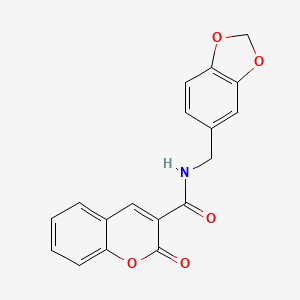
1-环丙基-4-甲基-1,4-二氢吡嗪-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione” is a cycloalkane derivative, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring . The general formula for a cycloalkane is CnH2n .
Synthesis Analysis
While specific synthesis methods for “1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione” are not available, similar compounds such as 1,4-dihydropyridines have been synthesized using multicomponent reactions . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as catalyst .科学研究应用
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives are explored for their potential therapeutic effects. The structure is similar to that of indane-1,3-dione, which is a scaffold in the design of biologically active molecules like Donepezil and Indinavir, used in treating Alzheimer’s disease and AIDS, respectively . The cyclopropyl and pyrazine moieties could be modified to create new compounds with possible pharmacological activities.
Agriculture
In the agricultural sector, derivatives of 1,4-dihydropyridines, to which our compound is structurally related, have been used in the development of agrochemicals . These derivatives can serve as growth promoters or as part of pest management strategies due to their biological activity.
Biotechnology
The biotechnological applications of this compound could involve its use as a building block for more complex molecules. Its structure could be utilized in the synthesis of compounds with specific functions, such as enzymes or other proteins that play a role in biotechnological processes .
Materials Science
In materials science, the electron-accepting properties of indane-1,3-dione analogs are utilized in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications . The compound could be investigated for similar applications, contributing to the development of new materials with specific electronic properties.
Environmental Science
While direct applications in environmental science are not explicitly mentioned, the methodologies used to synthesize and modify compounds like 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione could be applied in environmental remediation. For instance, its derivatives could be designed to interact with pollutants, facilitating their breakdown or removal .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in the quantification and analysis of various substances. Its unique structure might interact with specific analytes, aiding in their detection and measurement .
Pharmacology
The structural similarity to indane-1,3-dione suggests that 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione could be used as an intermediate in the synthesis of pharmacologically active molecules. It could be part of the synthetic pathway for drugs with central nervous system activity or other therapeutic areas .
Electronics
Given its potential as an electron acceptor, this compound could be explored for use in organic electronics. Its derivatives might be suitable for creating organic semiconductors, which are essential for the development of flexible and lightweight electronic devices .
属性
IUPAC Name |
1-cyclopropyl-4-methylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-4-5-10(6-2-3-6)8(12)7(9)11/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPSRIEILRXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

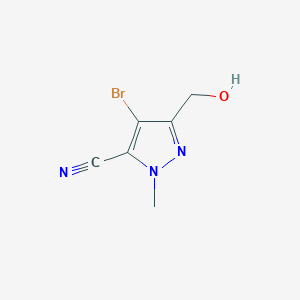
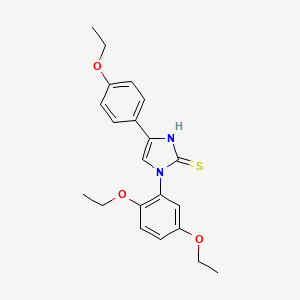
![2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2868393.png)
![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)
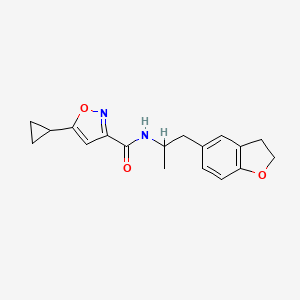


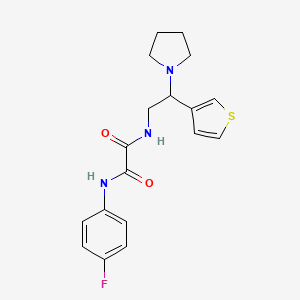
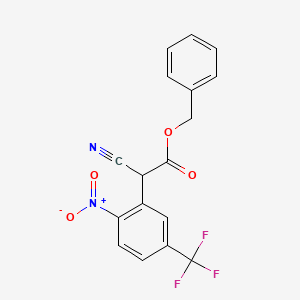
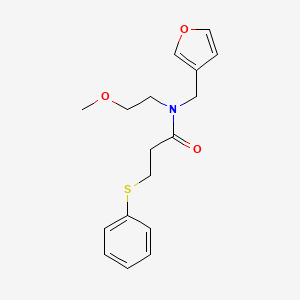
![1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea](/img/structure/B2868410.png)
![4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2868411.png)

